molecular formula C13H27ClN2O2 B1520861 1-Boc-2-Butylpiperazine hydrochloride CAS No. 1179359-55-7

1-Boc-2-Butylpiperazine hydrochloride

Cat. No.: B1520861
CAS No.: 1179359-55-7
M. Wt: 278.82 g/mol
InChI Key: CUEVHLSHYHGZFJ-UHFFFAOYSA-N
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Description

1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H26N2O2Cl. It is a derivative of piperazine, featuring a butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in scientific research and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-Butylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-Butylpiperazine hydrochloride can undergo various chemical reactions, including:

  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) to yield the free amine.

  • Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

  • Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions:

  • Deprotection: TFA, dichloromethane, room temperature.

  • Substitution Reactions: Alkyl halides, polar aprotic solvents, elevated temperatures.

  • Reduction: LiAlH4, ether solvents, low temperatures.

Major Products Formed:

  • Deprotection: 2-Butylpiperazine.

  • Substitution Reactions: Various alkylated piperazines.

  • Reduction: Reduced piperazine derivatives.

Scientific Research Applications

1-Boc-2-Butylpiperazine hydrochloride is widely used in scientific research due to its versatility as a building block in organic synthesis. It is employed in the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:

  • Chemistry: Used as a precursor for the synthesis of various organic compounds.

  • Biology: Employed in the study of biological systems and the development of new drugs.

  • Medicine: Utilized in the design and synthesis of therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Boc-2-Butylpiperazine hydrochloride is similar to other piperazine derivatives, but its unique feature is the presence of the Boc protecting group, which allows for selective deprotection and functionalization. Some similar compounds include:

  • 2-Butylpiperazine: Lacks the Boc group.

  • 1-Boc-Piperazine: Similar structure but without the butyl group.

  • N-Boc-4-Phenylpiperazine: Contains a phenyl group instead of a butyl group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in organic synthesis and research.

Properties

IUPAC Name

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEVHLSHYHGZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662514
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-55-7
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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